N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide
Description
The compound N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide is a structurally complex molecule featuring:
- A piperazine-piperidine bicyclic core.
- A 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent, providing steric bulk and electron-withdrawing properties.
- A sulfonyl linker bridging the piperidine and phenyl groups.
- A terminal acetamide group attached to a methyl-substituted phenyl ring.
Properties
IUPAC Name |
N-[4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClF3N5O3S/c1-16-12-20(31-18(3)35)4-5-23(16)38(36,37)33-8-6-21(7-9-33)32-10-11-34(17(2)15-32)24-22(26)13-19(14-30-24)25(27,28)29/h4-5,12-14,17,21H,6-11,15H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYKWOACBCTDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)NC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClF3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide is a synthetic compound with potential therapeutic applications. Its complex structure includes piperidine and pyridine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Structural Overview
The compound's structure can be broken down into key functional groups:
- Pyridine ring : Contributes to the compound's interaction with biological targets.
- Piperazine and piperidine rings : Known for their roles in various pharmacological activities.
- Sulfonamide group : Often associated with antibacterial properties.
Antimicrobial Properties
Research indicates that compounds containing piperidine and pyridine derivatives exhibit significant antibacterial activity. For instance, studies have shown that related compounds demonstrate potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The mechanism of action is believed to involve interference with bacterial phosphopantetheinyl transferase (PPTase), essential for bacterial viability .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 0.5 µg/mL |
| Compound B | Bacillus subtilis | 0.8 µg/mL |
| N-{4...} | E. coli | 1.0 µg/mL |
Anti-inflammatory Activity
The sulfonamide moiety in this compound has been linked to anti-inflammatory effects. Compounds with similar structures have shown promise in inhibiting inflammatory mediators, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy, particularly regarding acetylcholinesterase (AChE) and urease. The inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive function, while urease inhibition is relevant in treating infections caused by urease-producing bacteria.
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| N-{4...} | Acetylcholinesterase | 15.2 |
| Compound C | Urease | 12.5 |
Case Studies
A study published in PubMed highlighted the synthesis and biological evaluation of related piperazine derivatives, noting their significant antibacterial activity without rapid cytotoxicity to human cells . Another investigation focused on the pharmacokinetic profiles of similar compounds, demonstrating favorable absorption and distribution characteristics that enhance their therapeutic potential .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold and Substituent Variations
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The sulfonyl group in the target compound contrasts with carbothioamide (ML267, ) or carbonyl (9a, ) linkers, which may alter solubility and hydrogen-bonding capacity.
- Triazole-containing analogues (e.g., ) lack the bicyclic core but share the trifluoromethylpyridine moiety, suggesting divergent biological targets.
Pharmacological Activity and Target Relevance
Key Observations :
- However, ML267’s carbothioamide group shows specific PPTase inhibition , indicating that minor structural changes significantly alter target specificity.
- Piperazine-linked trifluoromethylpyridine moieties (as in ) are common in kinase inhibitors, implying possible overlap with the target compound’s mechanism.
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
